2-Amino-6-methoxypyrimidine-4-carboxylic acid

Catalog No.
S13620333
CAS No.
M.F
C6H7N3O3
M. Wt
169.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-6-methoxypyrimidine-4-carboxylic acid

Product Name

2-Amino-6-methoxypyrimidine-4-carboxylic acid

IUPAC Name

2-amino-6-methoxypyrimidine-4-carboxylic acid

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

InChI

InChI=1S/C6H7N3O3/c1-12-4-2-3(5(10)11)8-6(7)9-4/h2H,1H3,(H,10,11)(H2,7,8,9)

InChI Key

YEEQLBGLUKYIHB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1)C(=O)O)N

2-Amino-6-methoxypyrimidine-4-carboxylic acid is a heterocyclic organic compound characterized by its pyrimidine ring structure, which includes two nitrogen atoms at positions 1 and 3. The compound has a methoxy group (-OCH₃) at the 2-position and a carboxylic acid group (-COOH) at the 4-position of the pyrimidine ring. Its molecular formula is C₆H₈N₂O₃, and it is recognized for its potential applications in pharmaceuticals and agricultural chemistry due to its unique structural properties.

, including:

  • Oxidation: This can lead to the formation of oxides or other functional groups.
  • Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
  • Substitution: The methoxy group may be substituted with other functional groups under appropriate conditions.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens or nucleophiles for substitution reactions. The specific conditions of these reactions can vary based on desired outcomes and the presence of catalysts.

Several synthesis methods have been developed for producing 2-Amino-6-methoxypyrimidine-4-carboxylic acid:

  • Direct Synthesis: This method involves the reaction of 2-methoxypyrimidine with carbon dioxide under controlled conditions to introduce the carboxylic acid group.
  • Aminolysis: Utilizing 4,6-dichloropyrimidine compounds as starting materials, aminolysis with alcohols and alkaline catalysts can yield the target compound in high purity and yield .
  • Reflux Reactions: Involves mixing pyrimidine derivatives with alcohols in the presence of alkaline catalysts at elevated temperatures (60–90 °C) to facilitate the reaction .

2-Amino-6-methoxypyrimidine-4-carboxylic acid has several applications, particularly in:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various bioactive compounds.
  • Agricultural Chemistry: The compound may be utilized in developing herbicides or fungicides due to its biological activity.
  • Research: It is valuable in biochemical studies aimed at understanding enzyme interactions and metabolic pathways.

Research into the interaction of 2-Amino-6-methoxypyrimidine-4-carboxylic acid with biological targets is ongoing. Initial studies suggest that it may interact with specific enzymes involved in metabolic processes, potentially affecting cellular functions. Detailed interaction studies using techniques such as molecular docking and biochemical assays are necessary to identify precise targets and elucidate mechanisms of action.

Several compounds share structural similarities with 2-Amino-6-methoxypyrimidine-4-carboxylic acid, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
2-Methoxypyrimidine-5-carboxylic acidMethoxy at position 2, carboxyl at position 5Different reactivity due to substitution pattern
2-Methoxypyridine-4-carboxylic acidMethoxy at position 2, carboxyl at position 4Exhibits distinct biological activity
4-Methoxy-pyridine-2-carboxylic acidMethoxy at position 4, carboxyl at position 2Unique electronic properties affecting reactivity

The uniqueness of 2-Amino-6-methoxypyrimidine-4-carboxylic acid lies in its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological interactions compared to these similar compounds .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

169.04874109 g/mol

Monoisotopic Mass

169.04874109 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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